4-Thiothymidine

説明

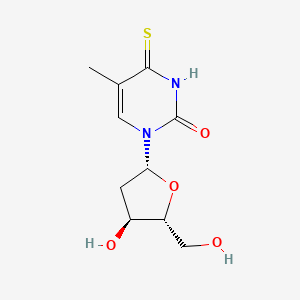

4-Thiothymidine (4tT), a sulfur-substituted analogue of thymidine, replaces the oxygen atom at the C4 position of the thymine base with sulfur . This structural modification shifts its ultraviolet (UV) absorption spectrum from 270 nm (thymidine, UVC) to 340 nm (UVA), enabling selective activation under UVA irradiation . Upon UVA exposure, 4tT induces DNA intrastrand crosslinks and DNA-protein crosslinks, which disrupt replication and transcription in cancer cells . Its ability to incorporate into cellular DNA via thymidine kinase—preferentially in rapidly dividing cancer cells—makes it a promising therapeutic agent .

特性

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)17)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKSPBJBGGHUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874110 | |

| Record name | THYMIDINE, 4-THIO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7236-57-9 | |

| Record name | 4-Thiothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THYMIDINE, 4-THIO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

In a representative procedure, thymidine is dissolved in anhydrous methanol or tetrahydrofuran (THF) and treated with phosphorus pentasulfide (P₄S₁₀) as the sulfur source. Microwave irradiation at 80–100°C for 15–30 minutes facilitates the thiation process, achieving yields of 65–75%. Key advantages include:

- Reduced reaction time : Conventional thermal methods require 12–24 hours, while microwave synthesis completes in <1 hour.

- Enhanced purity : Byproducts such as 2-thiothymidine are minimized due to uniform heating.

A comparative analysis of solvents and catalysts is provided in Table 1.

Table 1: Optimization of Microwave-Assisted Synthesis

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | P₄S₁₀ | 80 | 68 | 92 |

| THF | Lawesson’s reagent | 100 | 72 | 89 |

| Acetonitrile | Thiourea | 90 | 58 | 85 |

Mechanistic Insights

The reaction proceeds via nucleophilic substitution at the 4-position, where the hydroxyl group is activated by protonation or silylation. Microwave energy accelerates the cleavage of the C–O bond, enabling sulfur insertion with minimal degradation.

Thiation Reactions Using Triazole Derivatives

Classical thiation methodologies employ 1,2,4-triazole derivatives to mediate sulfur transfer. This two-step process involves transient protection of the sugar hydroxyl groups and subsequent thioacetylation.

Stepwise Synthesis

- Hydroxyl Protection : Thymidine is treated with trimethylchlorosilane (TMCS) in THF to form 3’,5’-bis(trimethylsilyl)thymidine, shielding the sugar from unwanted side reactions.

- Thioacetylation : The silylated intermediate reacts with 1,2,4-triazole and thioacetic acid in acetonitrile, replacing the 4-oxygen with a thioacetyl group. Acidic hydrolysis (1 N HCl) removes the silyl protectors, yielding this compound with 27–38% overall yield.

Limitations and Solutions

- Low yields : Steric hindrance at the 4-position and competing reactions at the 2- or 5-positions reduce efficiency. Using excess thiourea (3–5 equivalents) improves conversion rates.

- Byproduct formation : 2-Thiothymidine and disulfide-linked dimers are common impurities, necessitating chromatographic purification (silica gel, 5% methanol in chloroform).

Protection Strategies for Sulfur Stability

The thiol group in this compound is prone to oxidation and disulfide formation during oligonucleotide synthesis. Two protection methodologies are widely adopted:

S-Sulphenylmethyl Protection

Introducing a sulphenylmethyl (-SCH₃) group stabilizes the sulfur atom during solid-phase oligonucleotide synthesis. The protecting group is removed post-synthesis using dithiothreitol (DTT), restoring the free thiol.

Pivaloyloxymethyl Protection

This approach employs pivaloyloxymethyl chloride to form a thioether derivative, which is stable under acidic and basic conditions. Deprotection is achieved via hydrolysis in tetrahydrofuran (THF) with hydrochloric acid.

Table 2: Comparison of Protection Methods

| Method | Protecting Group | Deprotection Reagent | Yield After Deprotection (%) |

|---|---|---|---|

| S-Sulphenylmethyl | -SCH₃ | DTT | 85 |

| Pivaloyloxymethyl | -OCH₂Piv | HCl/THF | 78 |

Analytical Characterization

NMR Spectroscopy

The ¹H NMR spectrum of this compound shows a downfield shift for H-6 (δ 8.25 ppm) compared to thymidine (δ 7.40 ppm), reflecting increased electron withdrawal by sulfur. ¹³C NMR confirms sulfur incorporation via a 30 ppm downfield shift for C-4 (δ 190 vs. δ 160 in thymidine).

UV-Vis Spectroscopy

The UV absorption maximum shifts from 267 nm (thymidine) to 340 nm (this compound) in aqueous solution, a hallmark of sulfur’s electron-delocalizing effects. Molar extinction coefficients (ε) range from 8,200 to 9,400 M⁻¹cm⁻¹, enabling quantitative analysis.

化学反応の分析

Types of Reactions

4-Thiothymidine undergoes various chemical reactions, including:

Photo-induced cycloaddition: This reaction involves the formation of cyclobutane dimers between thymidine and this compound under UV light.

(6-4) Photoproduct formation: This reaction occurs in DNA duplexes and involves the formation of a thietane intermediate.

Common Reagents and Conditions

UV Light: Essential for photo-induced reactions.

Dithiothreitol: Used for deprotecting the sulfur atom during synthesis.

Major Products

Cyclobutane dimers: Formed during photo-induced cycloaddition reactions.

Thietane intermediates: Formed during (6-4) photoproduct formation.

科学的研究の応用

Cancer Imaging and Diagnosis

4-Thiothymidine has been extensively studied as a positron emission tomography (PET) tracer for measuring DNA synthesis in cancerous tissues. The carbon-11 labeled variant, -4-TdR (11C-4DST), has shown promise in visualizing in vivo DNA synthesis rates, particularly in tumors.

Case Study: Clinical Trials of 11C-4DST

- Initial Clinical Trial : Conducted at the Tokyo Metropolitan Institute of Gerontology, this trial involved five brain tumor patients. It assessed the safety and efficacy of 11C-4DST as a DNA synthesis marker. Results indicated no adverse events and demonstrated that 11C-4DST was successfully incorporated into DNA, providing a reliable measure of tumor activity .

- Comparison with Other Tracers : In a study comparing 11C-4DST with -FLT (another PET tracer), it was found that 11C-4DST had higher uptake in normal brain tissue but lower tumor-to-normal tissue uptake ratios compared to -FLT .

| Tracer | Normal Brain Uptake | Tumor Uptake | T/N Ratio |

|---|---|---|---|

| -4DST | 0.34 ± 0.06 | Similar to FLT | 5.96 ± 3.86 |

| -FLT | 0.19 ± 0.04 | Higher | 10.55 ± 5.45 |

UVA Sensitization in Cancer Treatment

Research has demonstrated that this compound can sensitize cancer cells to ultraviolet A (UVA) radiation, enhancing the cytotoxic effects on rapidly dividing cells.

- Bladder Cancer Study : A study showed that when combined with UVA light, S4TdR significantly increased apoptosis in bladder cancer cell lines. The incorporation of S4TdR into DNA led to increased sensitivity to UVA-induced damage, suggesting a potential therapeutic strategy for treating bladder cancer .

Molecular Biology Research

In molecular biology, this compound serves as a valuable tool for studying nucleoside metabolism and transport mechanisms.

In Vitro Studies

Research indicates that the transport and metabolism of 4-TdR are similar to those of thymidine but with slower metabolism rates. This property makes it a suitable alternative for studying nucleoside dynamics in cellular systems .

作用機序

4-Thiothymidine exerts its effects primarily through its incorporation into DNA, where it sensitizes cells to DNA damage upon exposure to UVA light. This leads to the formation of DNA crosslinks and subsequent apoptosis . The molecular targets include DNA and DNA repair enzymes, which are inhibited by this compound, resulting in the accumulation of mutations and potential therapeutic effects .

類似化合物との比較

2-Thiothymidine (2tT)

- Structure : Sulfur substitution at the C2 position of thymine .

- Properties : Demonstrates nucleophilic reactivity and photocrosslinking but lacks systematic studies on pairing selectivity and replication efficiency compared to 4tT .

- Application: Limited to mechanistic DNA studies due to insufficient therapeutic data.

4-Thiouridine (4tU)

- Structure : Sulfur at the C4 position of uridine.

- Comparison :

- Enzymatic Activity : 4tU serves as a substrate for uridine phosphorylase (UP) with a catalytic constant (kcat) of 49 s⁻¹, while 4tT is more efficient for thymidine phosphorylase (TP), showing a higher extinction coefficient difference (Δε = 5000 M⁻¹cm⁻¹ vs. 3000 M⁻¹cm⁻¹ for 4tU) .

- Therapeutic Use : 4tU is less explored in cancer therapy compared to 4tT .

Photophysical and Photochemical Properties

ThiathioHX

- Structure: Thieno[3,4-d]pyrimidine-4(3H)-thione derivative.

- Advantages :

2,4-Dithiothymine (2,4dtT)

4-Thio-dU (4tdU)

Diazirine-Modified Probes

- Comparison with 4tT :

Therapeutic Efficacy and Mechanisms

4tT vs. Conventional PDT Agents

4tT vs. 6-Thioguanine (6TG)

- Triplet-State Dynamics : 4tT exhibits ultrafast intersystem crossing (ISC) in aqueous solution (1.2 ps), enabling rapid photosensitization, while 6TG has slower ISC kinetics .

Data Tables

生物活性

4-Thiothymidine (4DST) is a nucleoside analog of thymidine that has garnered attention for its unique biological properties, particularly in the context of cancer therapy and imaging. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

This compound is incorporated into DNA through the thymidine salvage pathway, mediated by thymidine kinase (TK). This incorporation can lead to increased sensitivity to DNA damage, especially when combined with ultraviolet A (UVA) light. The sensitization effect is significant in rapidly dividing cells, making it a potential candidate for cancer therapies targeting such cells.

Key Mechanisms:

- DNA Incorporation : 4DST can replace thymidine in DNA, leading to structural modifications that affect DNA stability and integrity.

- UVA Sensitization : When exposed to UVA light, 4DST enhances DNA damage, resulting in increased apoptosis in cancer cells. This effect is largely independent of the p53 tumor suppressor gene status, which is often mutated in various cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively integrates into the DNA of various cancer cell lines. For example, in bladder cancer cell lines, it was found that concentrations as low as 200 µM could replace up to 0.63% of thymidine in DNA .

Table 1: Incorporation of this compound into DNA

| Cell Line | % Thymidine Replacement | Concentration (µM) |

|---|---|---|

| AY27 | 0.63% | 200 |

| MBT2 | 0.50% | 200 |

| MYU-3L | 0.22% | 200 |

| RT4 | 0.15% | 200 |

Clinical Trials

Initial clinical trials involving carbon-11 labeled this compound (11C-4DST) have shown promising results in measuring DNA synthesis rates in cancer patients. These trials assessed both the safety and efficacy of the compound, revealing no significant adverse events while demonstrating its potential as a radiopharmaceutical for imaging tumor proliferation .

Case Study: Bladder Cancer Treatment

A study investigated the combination of S-4TdR and UVA light in an orthotopic model of bladder cancer. The results indicated that this combination could lead to significant tumor reduction, with three out of five treated animals showing a positive response .

Therapeutic Applications

The unique properties of this compound make it a candidate for several therapeutic applications:

- Cancer Therapy : Its ability to sensitize cells to UVA-induced damage positions it as a potential treatment for cancers characterized by rapid cell division.

- Imaging Agent : As evidenced by PET imaging studies, 11C-4DST could serve as an effective tracer for assessing tumor proliferation rates in vivo .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 4-thiothymidine exerts its antitumor effects?

- Answer: this compound inhibits DNA synthesis by incorporating into DNA as a thymidine analog, disrupting replication in rapidly dividing cells. It also induces apoptosis through oxidative stress and mitochondrial dysfunction, particularly under UVA irradiation. The UVA activation enhances its cytotoxicity by generating reactive oxygen species (ROS) and singlet oxygen (¹O₂), which damage cellular components .

Q. What experimental models are commonly used to study this compound’s anticancer activity?

- Answer: Monolayer cancer cell cultures (e.g., lymphoma, leukemia) under normoxic and hypoxic conditions are standard models. UVA irradiation (315–400 nm) is applied to activate this compound, with efficacy quantified via cell viability assays (e.g., MTT), apoptosis markers (e.g., caspase-3), and DNA damage indicators (e.g., γ-H2AX foci) .

Q. How does UVA irradiation enhance this compound’s therapeutic efficacy?

- Answer: UVA triggers photochemical reactions in this compound, generating ROS and ¹O₂, which induce oxidative DNA lesions (e.g., strand breaks, thiobase adducts) and disrupt mitochondrial function. This synergizes with its intrinsic DNA synthesis inhibition, amplifying cytotoxicity. Optimal UVA doses (e.g., 5–10 J/cm²) are critical to balance efficacy and off-target effects .

Advanced Research Questions

Q. How can researchers optimize this compound’s photodynamic therapy (PDT) parameters for deeper tissue penetration?

- Answer: Using longer UVA wavelengths (e.g., 400–410 nm) improves tissue penetration (~20% deeper than shorter wavelengths). Co-administration with water-soluble cyclodextrins (e.g., 2-HP-β-CD) enhances solubility and photostability via 1:1 host-guest complexes, confirmed by NMR and cyclic voltammetry (K = 1.5 × 10⁴ M⁻¹ for 2-HP-β-CD) .

Q. What methodologies resolve contradictions in this compound’s efficacy across different cancer cell lines?

- Answer: Contradictions arise from variability in DNA repair mechanisms (e.g., nucleotide excision repair efficiency) and cellular redox environments. Researchers should:

- Perform comparative transcriptomics to identify resistance genes (e.g., NER pathway components).

- Use isogenic cell lines with CRISPR-edited DNA repair genes (e.g., XPA, XPC) to isolate variables.

- Quantify ¹O₂ yields (ΦΔ) via time-resolved spectroscopy to correlate with cell-specific responses .

Q. How is this compound utilized in studying chromosome organization and replication?

- Answer: Metabolic labeling with this compound enables "sister chromatid-sensitive Hi-C" (scsHi-C). Osmium tetroxide converts thionucleosides to cytidine analogs, allowing high-throughput sequencing to map sister chromatid contact points. This reveals cohesin’s role in genome organization and DNA repair dynamics .

Q. What advanced techniques quantify this compound’s photophysical properties in biological systems?

- Answer:

- Phosphorescence spectroscopy: Measures triplet-state lifetimes (e.g., this compound’s phosphorescence at 542 nm in ionic liquids) to assess ¹O₂ generation potential.

- FTIR-ATR and ¹H NMR: Characterize host-guest interactions with cyclodextrins.

- Electrochemical analysis: Cyclic voltammetry (CV) evaluates redox behavior and complex stability .

Methodological Considerations

Q. How should researchers design experiments to account for this compound’s light sensitivity?

- Answer:

- Conduct all procedures under red-safe lighting to prevent unintended activation.

- Use light-tight incubation chambers for UVA exposure.

- Include dark controls to differentiate UVA-specific effects from baseline cytotoxicity .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。